molecular formula C21H18ClNO4S B6077258 4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate

4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate

Cat. No. B6077258
M. Wt: 415.9 g/mol
InChI Key: XJUJSRDWNDFQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate, commonly known as DASB, is a chemical compound used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) and is primarily used as a radioligand to study serotonin transporter (SERT) function in the brain.

Mechanism of Action

DASB binds specifically to the SERT protein, which is responsible for reuptake of serotonin from the synapse. By binding to SERT, DASB prevents the reuptake of serotonin, leading to increased levels of serotonin in the synapse. This effect can be visualized using PET imaging, allowing researchers to study the function of SERT in vivo.
Biochemical and Physiological Effects:
DASB has been shown to have a high affinity for SERT, with a binding affinity of 0.4 nM. It has a long half-life, allowing for prolonged imaging studies. DASB is highly selective for SERT, with minimal binding to other receptors or transporters. It has been used to study the effects of various drugs on SERT function, including antidepressants and psychostimulants.

Advantages and Limitations for Lab Experiments

DASB is a useful tool for studying SERT function in vivo, allowing researchers to visualize and quantify SERT density and distribution in the brain. It is highly selective and specific for SERT, making it a valuable tool for investigating the role of serotonin in various physiological and pathological processes. However, DASB is a radioligand and requires specialized equipment and expertise to use. It also has a long half-life, which can limit its use in certain experimental designs.

Future Directions

There are many potential future directions for research using DASB. One area of interest is the role of SERT in psychiatric disorders such as depression and anxiety. DASB has been used to study the effects of various antidepressants on SERT function, but further research is needed to fully understand the role of SERT in these disorders. Another area of interest is the development of new radioligands for imaging other neurotransmitter systems, such as dopamine or norepinephrine. Finally, there is potential for the use of DASB in the development of new drugs for the treatment of psychiatric disorders, based on its ability to selectively target SERT.

Synthesis Methods

The synthesis of DASB involves a series of chemical reactions starting with 4-chlorobenzoic acid and 2,4-dimethylphenylsulfonyl chloride. The reaction proceeds through several intermediate steps, including the formation of an amide bond between the sulfonyl chloride and aniline, followed by esterification with 4-chlorobenzoic acid. The final product is obtained through purification by recrystallization.

Scientific Research Applications

DASB is primarily used as a radioligand to study SERT function in the brain. It is a highly selective and specific ligand for SERT, making it an important tool for studying the role of serotonin in various physiological and pathological processes. DASB is used in positron emission tomography (PET) imaging studies to visualize and quantify SERT density and distribution in the brain. It has been used to study the effects of various drugs on SERT function, as well as to investigate the role of SERT in psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

[4-[(2,4-dimethylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO4S/c1-14-3-12-20(15(2)13-14)28(25,26)23-18-8-10-19(11-9-18)27-21(24)16-4-6-17(22)7-5-16/h3-13,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUJSRDWNDFQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(2,4-Dimethylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate

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